An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine on Viral Replication
An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acriflavine (ACF), a proflavine-derived acridine dye historically used as a topical antiseptic, has emerged as a potent antiviral agent with a multifaceted mechanism of action. Extensive research, particularly spurred by the need for therapeutics against SARS-CoV-2, has elucidated its role as a direct-acting antiviral that targets key viral enzymes and as a host-directed therapeutic that modulates cellular pathways co-opted by viruses. This technical guide provides a comprehensive overview of acriflavine's mechanisms of action against viral replication, focusing on its inhibition of viral proteases and host cell factors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core pathways to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of Coronavirus Proteases
Acriflavine's primary antiviral activity against betacoronaviruses, including SARS-CoV-2, stems from its ability to inhibit two essential viral proteases: the Papain-like Protease (PLpro) and the Main Protease (Mpro or 3CLpro). These enzymes are critical for processing viral polyproteins into functional non-structural proteins (nsps) that form the replication and transcription complex (RTC), the core machinery for viral genome replication.[1][2]
Primary Target: Papain-like Protease (PLpro)
Acriflavine is a potent inhibitor of the SARS-CoV-2 PLpro.[3][4] Time-of-addition experiments have confirmed that acriflavine acts during the replication phase of the viral life cycle and does not affect viral entry.[3][5][6] Structural analyses through X-ray crystallography and NMR have revealed a unique and unexpected inhibitory mechanism where two molecules of proflavine (a key component of acriflavine) bind and stack within the PLpro's substrate-binding site.[3][6] This binding induces a significant conformational change, specifically the rotation and translocation of the conserved BL2 loop, which in turn blocks the entrance to the enzyme's active site and prevents its catalytic function.[6] Beyond its role in polyprotein processing, PLpro also strips ubiquitin and ISG15 from host proteins, thereby dampening the host's innate immune response. Inhibition of PLpro by acriflavine not only halts viral protein maturation but may also help restore host antiviral defenses.[7]
Secondary Target: Main Protease (Mpro/3CLpro)
In addition to its potent effect on PLpro, acriflavine also demonstrates inhibitory activity against the viral Mpro.[1][8][9] Mpro is the main protease responsible for the majority of proteolytic cleavage events within the viral polyprotein. Enzymatic kinetics experiments have characterized acriflavine as a non-competitive inhibitor of Mpro.[8] Microscale thermophoresis (MST) assays have further confirmed a direct binding affinity between acriflavine and SARS-CoV-2 Mpro.[1][8] The ability of acriflavine to inhibit both essential proteases suggests it may act as a dual-target inhibitor, contributing to its robust antiviral efficacy.[1][8]
Host-Directed Mechanism of Action: HIF-1 Inhibition
Beyond its direct action on viral proteins, acriflavine is also a well-documented inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[12] Under hypoxic conditions, which can be induced by viral infections and inflammation, HIF-1α is stabilized and dimerizes with HIF-1β. This complex then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, metabolism, and inflammation, processes that can be exploited by viruses to enhance their replication environment.[13]
Acriflavine exerts its effect by binding directly to the PAS-B subdomain of the HIF-1α and HIF-2α subunits.[12][14] This binding allosterically blocks the dimerization of HIF-1α with HIF-1β, thereby preventing the formation of the active transcriptional complex and inhibiting the expression of HIF-1 target genes.[11][12] By modulating this critical host pathway, acriflavine can create a cellular environment that is less conducive to viral replication.
Quantitative Data Summary
The antiviral activity and target inhibition by acriflavine have been quantified across numerous studies. The tables below summarize key data points.
Table 1: Inhibition of Viral Proteases by Acriflavine
| Target Protease | Virus | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Papain-like Protease (PLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 1.66 µM | [1][15] |
| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 5.60 ± 0.29 µM |[1][8] |
Table 2: Antiviral Activity of Acriflavine in Cell Culture
| Virus | Cell Line | Assay Type | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | Human cells | In vitro assays | ~50 nM | 3-12 µM | >60 | [6] |
| SARS-CoV-2 | Vero-E6 | Plaque Assay | 0.15 ± 0.02 µM | - | - | [1] |
| MERS-CoV | - | - | 21 nM | - | 162 | [5][15] |
| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM | - | - | [1] |
| HCoV-OC43 | - | - | 105 nM | - | 27 |[5][15] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments used to characterize acriflavine's antiviral activity.
Protease Inhibition Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a viral protease.
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Reagents & Materials:
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Recombinant viral protease (e.g., SARS-CoV-2 PLpro or Mpro).
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Fluorogenic peptide substrate (e.g., RLRGG-AMC for PLpro).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
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Test compound (Acriflavine) serially diluted in DMSO.
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DMSO (vehicle control).
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384-well assay plates, black, flat-bottom.
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Fluorescence plate reader.
-
-
Procedure:
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Prepare serial dilutions of acriflavine in DMSO. Further dilute in assay buffer to the desired final concentrations.
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In a 384-well plate, add the diluted acriflavine or DMSO control.
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Add the recombinant protease solution (e.g., 150 nM final concentration) to each well and incubate at 30°C for 15 minutes.[1]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
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Monitor the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over a period of 30-60 minutes, taking readings every 1-2 minutes.
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Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.
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Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity).
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Plot the normalized activity against the logarithm of the acriflavine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Reagents & Materials:
-
Host cells susceptible to the virus (e.g., Vero-E6 for SARS-CoV-2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Virus stock of known titer (PFU/mL).
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Test compound (Acriflavine) serially diluted.
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Overlay medium (e.g., growth medium containing 1% methylcellulose or Avicel).
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Fixing solution (e.g., 4% paraformaldehyde).
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Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
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6-well or 12-well cell culture plates.
-
-
Procedure:
-
Seed host cells in culture plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of acriflavine in infection medium (e.g., serum-free DMEM).
-
Remove growth medium from the cell monolayers and wash with PBS.
-
In a separate tube, pre-incubate a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with each dilution of acriflavine or vehicle control for 1 hour at 37°C.[1]
-
Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently wash the cells.
-
Overlay the cells with the overlay medium containing the corresponding concentration of acriflavine.
-
Incubate the plates at 37°C for a period sufficient for plaques to form (e.g., 72 hours for SARS-CoV-2).[1]
-
Aspirate the overlay medium and fix the cells with the fixing solution.
-
Remove the fixative and stain the cell monolayers with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the vehicle control and determine the IC50 value.
-
Time-of-Addition Experiment
This experiment helps to determine which stage of the viral life cycle is inhibited by the compound.
-
Reagents & Materials: Same as Plaque Reduction or Virus Yield Reduction Assay.
-
Procedure:
-
Seed host cells in multiple wells to allow for different treatment conditions.
-
Infect all wells with the virus (Time 0).
-
Add acriflavine at a fixed, effective concentration (e.g., 3x IC50) at different time points post-infection (e.g., 0, 2, 4, 6 hours).[3]
-
Include a "full-time" control where the compound is present during and after infection, and an untreated virus control.
-
At the end of the replication cycle (e.g., 24 or 48 hours), harvest the supernatant or cell lysate.
-
Quantify the viral yield using a plaque assay or qRT-PCR for viral RNA.
-
Plot the viral yield against the time of compound addition. If the compound remains effective even when added several hours post-infection, it indicates inhibition of a post-entry stage, such as replication.[3]
-
Conclusion
Acriflavine presents a compelling case for drug repurposing as a broad-spectrum antiviral agent, particularly against betacoronaviruses. Its mechanism of action is robust, involving the dual inhibition of the essential viral proteases PLpro and Mpro, which directly halts the viral replication machinery. Furthermore, its ability to modulate the host HIF-1 pathway suggests a secondary, host-directed mechanism that may contribute to its overall efficacy and mitigate viral pathogenesis. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate acriflavine and its derivatives into viable clinical therapeutics for current and future viral threats.
References
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- 4. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. news-medical.net [news-medical.net]
- 7. news-medical.net [news-medical.net]
- 8. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1 Dimerization Inhibitor Acriflavine Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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